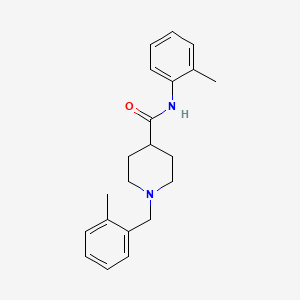
1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in 1981 by Imperial Chemical Industries (ICI) Pharmaceuticals Division. Since then, it has been widely used in scientific research to study the β2-adrenergic receptor and its physiological and biochemical effects.
作用机制
1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551 works by selectively blocking the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter epinephrine (adrenaline) and the hormone norepinephrine (noradrenaline). By blocking the receptor, this compound 118,551 prevents the activation of downstream signaling pathways that are involved in the regulation of heart rate, blood pressure, and smooth muscle relaxation.
Biochemical and physiological effects:
This compound 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the binding of β2-adrenergic receptor agonists to the receptor, as well as the downstream signaling pathways that are activated by the receptor. In vivo studies have shown that it can block the effects of β2-adrenergic receptor agonists on heart rate, blood pressure, and smooth muscle relaxation.
实验室实验的优点和局限性
1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551 has a number of advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to study the effects of β2-adrenergic receptor activation without interference from other receptors. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments.
However, there are also some limitations to the use of this compound 118,551 in lab experiments. It has a relatively short half-life in vivo, which means that it may not be effective for long-term studies. It also has a relatively low potency compared to other β2-adrenergic receptor antagonists, which means that higher concentrations may be required to achieve the desired effects.
未来方向
There are a number of future directions for research involving 1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551. One area of interest is the development of more potent and selective β2-adrenergic receptor antagonists that can be used to study the receptor and its downstream signaling pathways. Another area of interest is the use of this compound 118,551 in combination with other drugs to investigate the complex interactions between different signaling pathways in the body. Finally, there is also interest in the use of this compound 118,551 as a potential therapeutic agent for the treatment of diseases such as asthma and chronic obstructive pulmonary disease (COPD), which are characterized by overactivation of the β2-adrenergic receptor.
合成方法
The synthesis of 1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551 involves the reaction of 3-methoxyphenol with butylamine to form the intermediate 3-(butylamino)phenol. This intermediate is then reacted with epichlorohydrin to form the final product, this compound 118,551. The synthesis is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学研究应用
1-(butylamino)-3-(3-methoxyphenoxy)-2-propanol 118,551 has been widely used in scientific research to study the β2-adrenergic receptor and its physiological and biochemical effects. It has been used in in vitro studies to investigate the binding affinity and selectivity of β2-adrenergic receptor ligands. In vivo studies have shown that this compound 118,551 can block the effects of β2-adrenergic receptor agonists, such as isoproterenol, on heart rate and blood pressure.
属性
IUPAC Name |
1-(butylamino)-3-(3-methoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-4-8-15-10-12(16)11-18-14-7-5-6-13(9-14)17-2/h5-7,9,12,15-16H,3-4,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZBEIPHKZABTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(COC1=CC=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2,5-dichlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-phenylethanone hydrobromide](/img/structure/B4939670.png)
![4-[(3,4-dichlorophenyl)amino]-3-(4-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B4939676.png)
![methyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4939677.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939691.png)
![2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4939692.png)

![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4939710.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4939718.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4939721.png)
![3-phenyl-N-[2-(4-propylphenoxy)ethyl]acrylamide](/img/structure/B4939727.png)
![1,1'-(carbonyldi-4,1-phenylene)bis[2-(4-phenoxyphenyl)-1,2-ethanedione]](/img/structure/B4939734.png)
![(3'R*,4'R*)-1'-[(6-ethyl-2-methyl-4-quinolinyl)carbonyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4939751.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4939756.png)
